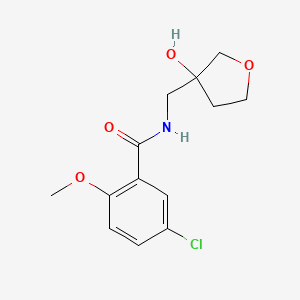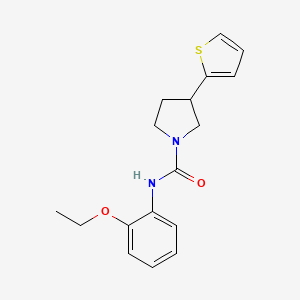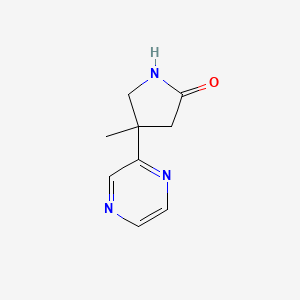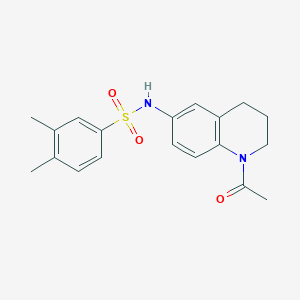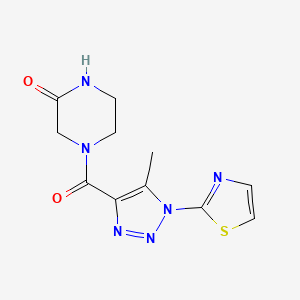
4-(5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carbonyl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carbonyl)piperazin-2-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Scientific Research Applications
Triazole Derivatives in Drug Discovery
Triazoles, including the specific compound "4-(5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carbonyl)piperazin-2-one," have been extensively studied for their broad range of biological activities. The importance of triazole derivatives stems from their structural variations, which allow for diverse biological activities. Recent research emphasizes the development of new triazole compounds with anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. This exploration is driven by the need for new drugs to address emerging diseases, antibiotic resistance, and neglected diseases affecting vulnerable populations. The preparation of triazole derivatives highlights the imperative for new, efficient, and sustainable synthesis methods that align with green chemistry principles (Ferreira et al., 2013).
Heterocyclic Compounds and Triazine Scaffolds
Heterocyclic compounds bearing the triazine scaffold, closely related to triazoles, exhibit significant pharmacological activities. Synthetic derivatives of triazine have been prepared and evaluated across a wide spectrum of biological activities, demonstrating their potential as antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, antiulcer, anticonvulsant, antimicrobial, insecticidal, and herbicidal agents. The diversity in biological activity makes the triazine nucleus a core moiety for future drug development, suggesting that modifications to the triazine scaffold, such as those seen in triazole derivatives, could yield promising new therapeutic agents (Verma et al., 2019).
Piperazine Derivatives and Their Therapeutic Uses
Piperazine derivatives, which include the specific chemical structure , are key components in a variety of drugs with diverse therapeutic uses. These compounds have been recognized for their roles in treating conditions such as depression, psychosis, anxiety, and more. The flexibility of the piperazine scaffold, combined with slight modifications, can significantly alter the medicinal potential of resultant molecules. This versatility underscores the importance of piperazine derivatives in the rational design of drugs, highlighting their potential in creating new therapeutic agents with optimized pharmacokinetic and pharmacodynamic properties (Rathi et al., 2016).
properties
IUPAC Name |
4-[5-methyl-1-(1,3-thiazol-2-yl)triazole-4-carbonyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N6O2S/c1-7-9(10(19)16-4-2-12-8(18)6-16)14-15-17(7)11-13-3-5-20-11/h3,5H,2,4,6H2,1H3,(H,12,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFGIXMSIUAOXGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=NC=CS2)C(=O)N3CCNC(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carbonyl)piperazin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]amino]ethanol](/img/structure/B2801709.png)

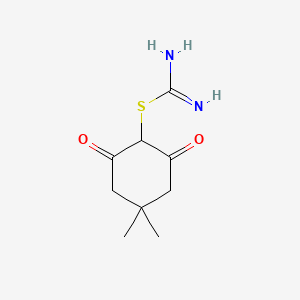
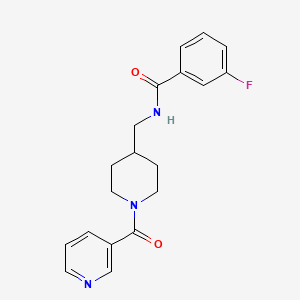
![3-[3-(Trifluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride](/img/structure/B2801717.png)
![Ethyl[2-(2-methylphenoxy)ethyl]amine hydrochloride](/img/structure/B2801720.png)
![N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2801722.png)

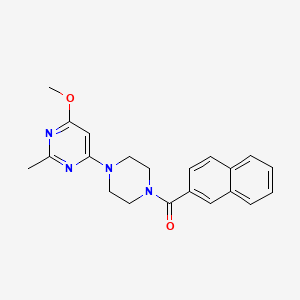
![8-allyl-3-benzyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2801726.png)
